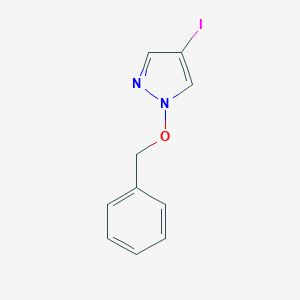

1-(Benzyloxy)-4-iodo-1H-pyrazole

Vue d'ensemble

Description

Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. They serve as core structures in various chemical compounds due to their unique chemical and physical properties. The interest in pyrazole derivatives stems from their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and dye industries.

Synthesis Analysis

Pyrazole derivatives are commonly synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, the reaction of α,β-unsaturated carbonyl compounds with hydrazines (Knoevenagel approach), and 3+2 annulation methods (K. Kumara et al., 2018); (S. Naveen et al., 2021). These methods allow for the introduction of various substituents into the pyrazole ring, modifying its chemical and physical properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined through spectroscopic methods like NMR, IR, and X-ray crystallography. Structural elucidation reveals the conformation, electronic distribution, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (W. Holzer et al., 1995).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of nitrogen atoms and reactive substituents. These reactions enable the synthesis of complex molecules and further modification of the pyrazole core for specific applications (B. Avila et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure and the nature of substituents. These properties are essential for determining the compound's suitability for particular applications and for its formulation in pharmaceuticals (Ersin Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their biological activity and interaction with biological targets. The presence of nitrogen atoms and the ability to form hydrogen bonds significantly affect their chemical behavior and potential as bioactive molecules (L. Costea et al., 2006).

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Activity: Synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, which are structurally related to 1-(Benzyloxy)-4-iodo-1H-pyrazole, have shown significant antioxidant and anti-inflammatory activities. Compounds such as 4c and 4e demonstrated actions comparable to the standard drug diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).

Antimicrobial Applications: Novel benzo[d][1,3]dioxole gathered pyrazole derivatives, which are analogs of 1-(Benzyloxy)-4-iodo-1H-pyrazole, have shown excellent antifungal and antibacterial activities, making them promising candidates for antimicrobial applications (Umesha & Basavaraju, 2014).

Drug Discovery: The synthesis of various 4H,10H[1]benzoxepino[3,4-c]pyrazol-4-one derivatives from phenoxymethylpyrazolecarboxylic acids indicates potential applications in organic synthesis and drug discovery (Deshayes, Chabannet, & Gelin, 1984).

Synthesis Methodologies: A method for the selective synthesis of 1-acyl-4-iodo-1H-pyrazoles from 2-alkyn-1-ones at room temperature offers a promising approach for the synthesis of new functionally substituted compounds (Waldo, Mehta, & Larock, 2008).

NMR Spectroscopy Studies: Studies on 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, which are closely related to the subject compound, have contributed to the understanding of chemical shifts in NMR spectroscopy, particularly concerning the highly shielded pyrazole C-4 atom (Holzer & Gruber, 1995).

Orientations Futures

Propriétés

IUPAC Name |

4-iodo-1-phenylmethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c11-10-6-12-13(7-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRXSAMTKJXSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444152 | |

| Record name | 1-(Benzyloxy)-4-iodopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-iodo-1H-pyrazole | |

CAS RN |

229171-07-7 | |

| Record name | 1-(Benzyloxy)-4-iodopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

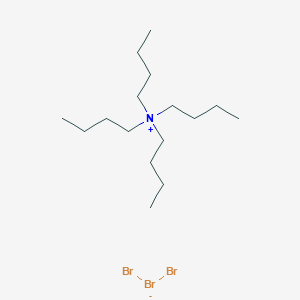

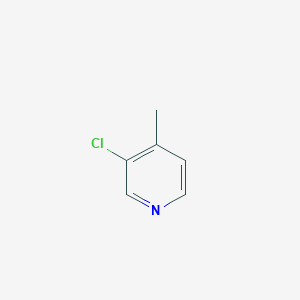

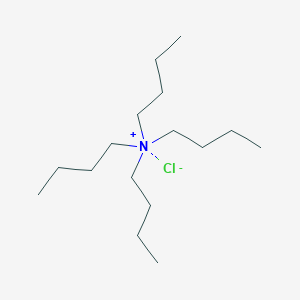

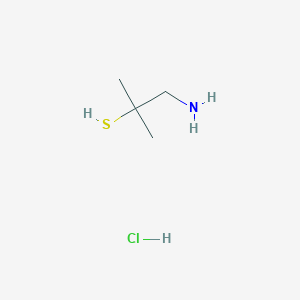

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)